molecular formula C15H25BO3 B14130359 (2-(Nonyloxy)phenyl)boronic acid CAS No. 1313761-42-0

(2-(Nonyloxy)phenyl)boronic acid

Cat. No.: B14130359
CAS No.: 1313761-42-0
M. Wt: 264.17 g/mol
InChI Key: OUAXRRFCJSEHHP-UHFFFAOYSA-N
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Description

(2-(Nonyloxy)phenyl)boronic acid is a specialized organoboron compound of significant interest in advanced materials science and medicinal chemistry research. As a derivative of phenylboronic acid, its core mechanism of action involves its ability to act as a Lewis acid and form reversible covalent complexes with 1,2- or 1,3-diols, such as those found in sugars like sialic acid and glucose . This reversible binding is the foundational principle behind its utility in constructing dynamic, stimuli-responsive systems. The compound is particularly valued in the design of self-regulated drug delivery platforms. Researchers are exploring its incorporation into polymers and hydrogels that can release therapeutic agents, such as insulin, in response to specific glucose concentrations, offering a promising pathway for diabetes management . Furthermore, the overexpression of sialic acid on cancer cell membranes makes this boronic acid a promising targeting ligand in oncology research. By functionalizing nanoparticles or polymer conjugates with this moiety, scientists can achieve enhanced specificity and uptake in tumor cells for improved drug delivery and diagnostics . Beyond biomedical applications, this chemical serves as a key building block in organic synthesis, often utilized in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to create novel carbon-carbon bonds and complex molecular architectures . The hydrophobic nonyloxy chain may influence the compound's physicochemical properties, such as its lipophilicity and pKa, which can be tailored for specific research needs, including the development of sensors and separation materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1313761-42-0

Molecular Formula

C15H25BO3

Molecular Weight

264.17 g/mol

IUPAC Name

(2-nonoxyphenyl)boronic acid

InChI

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-9,11-12,17-18H,2-7,10,13H2,1H3

InChI Key

OUAXRRFCJSEHHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCCCCCCCCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Alkoxy-Substituted Phenylboronic Acids

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic acids using diboron reagents. For (2-(nonyloxy)phenyl)boronic acid, this method involves two key steps:

Synthesis of 2-(Nonyloxy)bromobenzene
  • Alkylation of 2-Bromophenol :
    • Reagents : 2-Bromophenol, nonyl bromide, potassium carbonate (base), dimethylformamide (solvent).
    • Conditions : 80–100°C, 12–24 hours under nitrogen.
    • Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen, facilitated by the base.
    • Yield : >85% (analogous to methyl/phenyl substitutions).
Miyaura Borylation
  • Reaction Setup :
    • Catalyst : Pd(dppf)Cl₂ (1–5 mol%).
    • Diboron Reagent : Bis(pinacolato)diboron (1.1 equiv).
    • Base : Potassium acetate (3 equiv).
    • Solvent : 1,4-Dioxane or dimethyl sulfoxide.
  • Conditions : 90–100°C, 12–24 hours under inert atmosphere.
  • Workup : Hydrolysis with dilute HCl to yield the boronic acid.
  • Yield : 70–90% (based on analogous aryl bromides).

Key Advantages :

  • Tolerance of bulky substituents like nonyloxy.
  • Scalable and compatible with diverse functional groups.

Grignard Reagent-Based Synthesis

This classical approach involves generating an aryl Grignard reagent followed by borate ester formation and hydrolysis.

Preparation of 2-(Nonyloxy)phenylmagnesium Bromide
  • Substrate : 2-(Nonyloxy)bromobenzene (synthesized as in Section 2.1.1).
  • Conditions :
    • Solvent : Anhydrous tetrahydrofuran.
    • Temperature : 0°C to room temperature.
    • Challenges : Long alkoxy chains may hinder Grignard formation due to steric effects.
Quenching with Borate Esters
  • Reagents : Trimethyl borate (2 equiv).
  • Reaction :
    • 2-(Nonyloxy)phenylmagnesium bromide + B(OMe)₃ → 2-(Nonyloxy)phenylboronic ester.
    • Hydrolysis : 6 M HCl, room temperature, 1 hour.
  • Yield : 50–70% (lower than Miyaura due to Grignard stability issues).

Directed Ortho-Metalation (DoM) Approach

Directed metalation strategies leverage directing groups to install boronic acids regioselectively.

Stepwise Synthesis
  • Directing Group Installation :
    • Use methoxy or dimethylamine as a directing group on phenol.
  • Metalation :
    • Base : Lithium diisopropylamide (LDA) at -78°C.
  • Borylation :
    • Quench with triisopropyl borate, followed by acidic hydrolysis.
  • Alkylation :
    • Replace methoxy with nonyloxy via alkylation (e.g., nonyl bromide/K₂CO₃).

Limitations :

  • Multi-step process with moderate overall yields (40–60%).
  • Demethylation steps may degrade boronic acid.

Optimization and Challenges

Solvent and Temperature Effects

  • Miyaura Borylation : Dimethyl sulfoxide enhances reaction rates for sterically hindered substrates.
  • Grignard Method : Tetrahydrofuran outperforms diethyl ether in solubilizing nonyloxy derivatives.

Catalytic Systems

  • Pd(OAc)₂/SPhos : Effective for electron-rich aryl halides (TOF up to 500 h⁻¹).
  • NiCl₂(dppe) : Cost-effective alternative for large-scale syntheses.

Purification Techniques

  • Crystallization : Use hexane/ethyl acetate mixtures (purity >95%).
  • Chromatography : Silica gel with ethyl acetate gradients (for lab-scale).

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Key Advantage
Miyaura Borylation 70–90% 12–24 h High Tolerance to bulky groups
Grignard Reagent 50–70% 24–48 h Moderate No specialized catalysts required
Directed Ortho-Metalation 40–60% 48–72 h Low Regioselectivity

Chemical Reactions Analysis

Types of Reactions: (2-(Nonyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, etc.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-(Nonyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in sensing applications and as a biochemical tool. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which can be reversed under specific conditions .

Comparison with Similar Compounds

Substituent Position Effects (Ortho vs. Para)

The position of substituents on the phenyl ring critically impacts boronic acid properties:

  • Ortho-substituted analogs: o-Nitrophenylboronic acid (): Exhibits strong catalytic activity in amide bond formation compared to para-substituted variants due to proximity effects .
  • Para-substituted analogs :
    • p-Propoxyphenylboronic acid (): Demonstrated moderate catalytic activity, suggesting para-substituents may balance steric and electronic effects better than ortho-substituents .

Table 1: Substituent Position Effects

Compound Substituent Position Key Property Reference
o-Nitrophenylboronic acid Ortho High catalytic activity
p-Propoxyphenylboronic acid Para Moderate catalytic activity

Alkoxy Chain Length and Solubility

The nonyloxy chain’s length (9 carbons) contrasts with shorter alkoxy substituents:

  • Propoxy (C₃H₇O) :
    • [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (): Precipitated in RPMI medium, highlighting solubility challenges with even short alkoxy chains .
  • Benzyloxy (C₆H₅CH₂O) :
    • (2-(Benzyloxy)phenyl)boronic acid (): Higher lipophilicity may improve cellular uptake but reduce aqueous solubility .

Table 2: Alkoxy Chain Impact

Compound Alkoxy Chain Solubility in RPMI Medium Biological Feasibility Reference
Propoxy-substituted C₃H₇O Low (precipitates) Limited
Benzyloxy-substituted C₆H₅CH₂O Moderate Improved uptake

Table 3: Catalytic Performance

Compound Application Efficiency Reference
o-Nitrophenylboronic acid Amide bond formation High (positive control)
Phenyl boronic acid Suzuki coupling High

Key Contradictions and Limitations

  • Solubility vs.
  • Ortho vs. Para Reactivity : Ortho-substituents improve catalysis in some contexts () but hinder coupling reactions in others (), highlighting context-dependent effects.

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